molecular formula C10H12O5 B13038948 Methyl 2-hydroxy-4,6-dimethoxybenzoate CAS No. 51116-92-8

Methyl 2-hydroxy-4,6-dimethoxybenzoate

Cat. No.: B13038948
CAS No.: 51116-92-8
M. Wt: 212.20 g/mol
InChI Key: FLOLRRPLSHXXMQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4,6-dimethoxybenzoate is an organic compound with the molecular formula C10H12O5. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and a hydroxyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-4,6-dimethoxybenzoate can be synthesized through the esterification of 2-hydroxy-4,6-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is typically achieved through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-hydroxy-4,6-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4,6-dimethoxybenzoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific pathways, such as oxidative stress pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • Methyl 2,4-dimethoxybenzoate
  • Methyl 2,6-dimethoxybenzoate
  • Methyl 2-hydroxy-4-methoxybenzoate

Comparison: Methyl 2-hydroxy-4,6-dimethoxybenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. For example, the presence of both hydroxyl and methoxy groups can enhance its solubility and ability to form hydrogen bonds, distinguishing it from other similar compounds .

Properties

CAS No.

51116-92-8

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 2-hydroxy-4,6-dimethoxybenzoate

InChI

InChI=1S/C10H12O5/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5,11H,1-3H3

InChI Key

FLOLRRPLSHXXMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OC)O

Origin of Product

United States

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